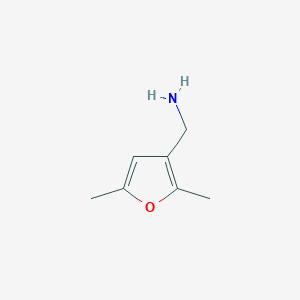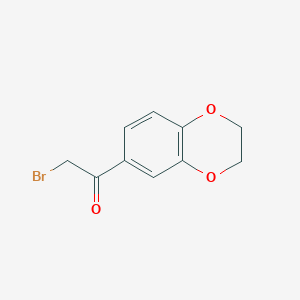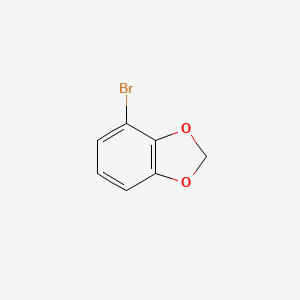
4-(Allyloxy)-3-bromobenzaldehyde
Descripción general
Descripción
4-(Allyloxy)benzaldehyde is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 g/mol . This compound is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
4-(Allyloxy)benzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride .Chemical Reactions Analysis
4-(Allyloxy)-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto Polypropylene (PP) via melt grafting to improve its electrical properties . The effects of several reaction variables were studied, and the optimal grafting conditions were determined .Aplicaciones Científicas De Investigación
High-Voltage Direct Current (HVDC) Cable Insulation
4-(Allyloxy)-3-bromobenzaldehyde derivatives, such as 4-allyloxy-2-hydroxybenzophenone, have been studied for their potential in improving the electrical properties of polypropylene used in HVDC cables . The grafting of such compounds onto polypropylene can inhibit space charge accumulation, enhance volume resistivity, and increase DC breakdown strength, making it a promising material for eco-friendly cable insulation.
Organic Synthesis
The compound serves as a precursor for various aromatic compounds in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, while the allyloxy group’s double bond allows for addition reactions, enabling the creation of complex organic molecules with desired properties.
Material Science
Polymer Modification
The molecule can be used to modify polymers, enhancing their properties for specific applications. For instance, grafting onto polypropylene improves its suitability for use in high-voltage insulation due to better electrical properties .
Protective Group Strategy in Synthesis
Eco-Friendly Insulating Materials
Research into the grafting of derivatives of 4-(Allyloxy)-3-bromobenzaldehyde onto polypropylene suggests potential for creating environmentally friendly insulating materials that could replace traditional materials like cross-linked polyethylene in HVDC applications .
Electrical Property Enhancement
The introduction of polar functional groups and a conjugated structure through compounds like 4-allyloxy-2-hydroxybenzophenone can significantly improve the electrical properties of materials, which is crucial for applications in electronics and energy transmission .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSNZIXKSHPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369047 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724746-23-0 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

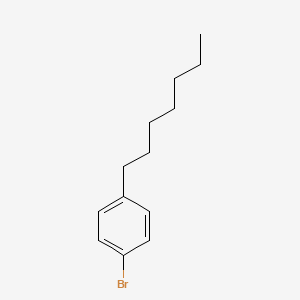




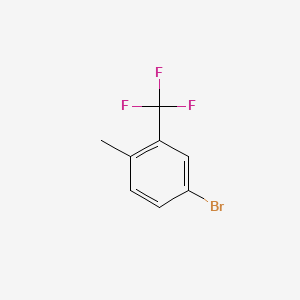
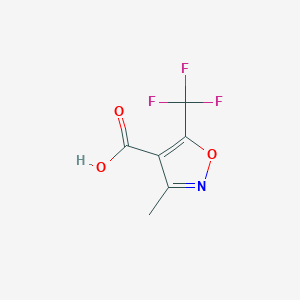


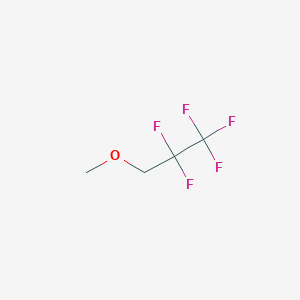
![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
